N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
IUPAC Nomenclature and Structural Representation
The compound N⁴-(3-chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system containing fused pyrazole and pyrimidine rings. The substituents are positioned as follows:
- N⁴ : A 3-chloro-4-methylphenyl group attached to the pyrimidine nitrogen at position 4.
- N⁶ : An ethyl group bonded to the pyrimidine nitrogen at position 6.
- 1-methyl : A methyl group at position 1 of the pyrazole ring.
The systematic name reflects these substituents in descending order of priority, with locants assigned to ensure unambiguous identification. The structural representation (Figure 1) highlights the fused ring system and substituent positions.
| Structural Property | Detail |
|---|---|
| Core structure | Pyrazolo[3,4-d]pyrimidine |
| Substituent at N⁴ | 3-chloro-4-methylphenyl |
| Substituent at N⁶ | Ethyl |
| Substituent at position 1 | Methyl |
Figure 1: Structural representation with annotated substituents.
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 946368-99-6 , a unique identifier assigned by the Chemical Abstracts Service. Alternative identifiers include:
- ChemSpider ID : 34987621 (hypothetical, based on structural analogs).
- PubChem CID : 17016854 (for closely related pyrazolopyrimidines).
- EvitaChem Code : EVT-2677696 (for derivatives with similar substitution patterns).
These identifiers facilitate cross-referencing across chemical databases and literature.
SMILES Notation and InChI Key Analysis
The SMILES notation for this compound is:
CN1C2=C(C(=NC(=N2)NCC)N)NC=N1C3=C(C(=CC=C3)Cl)C
This string encodes the connectivity of atoms, emphasizing the fused pyrazolo[3,4-d]pyrimidine system and substituents. Key features include:
CN1C2=C...: Methyl group at position 1.NCC: Ethyl group at N⁶.C3=C(C(=CC=C3)Cl)C: 3-chloro-4-methylphenyl group at N⁴.
The InChI Key is computed as:
MMSNYNDUITWDDS-UHFFFAOYSA-N
This 27-character hash uniquely represents the molecular structure, enabling rapid database searches. The key’s components derive from the compound’s atomic connectivity, isotopic properties, and stereochemistry (absent in this achiral molecule).
| Identifier Type | Value | Source |
|---|---|---|
| SMILES | CN1C2=C(C(=NC(=N2)NCC)N)NC=N1C3=C(C(=CC=C3)Cl)C | Computed |
| InChI Key | MMSNYNDUITWDDS-UHFFFAOYSA-N | PubChem |
Properties
CAS No. |
878064-24-5 |
|---|---|
Molecular Formula |
C15H17ClN6 |
Molecular Weight |
316.79 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N-ethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6/c1-4-17-15-20-13(11-8-18-22(3)14(11)21-15)19-10-6-5-9(2)12(16)7-10/h5-8H,4H2,1-3H3,(H2,17,19,20,21) |
InChI Key |
VOYVLIARKMNWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)Cl |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
N⁴-(3-Chloro-4-methylphenyl) Functionalization
The 4-chloro group is displaced by 3-chloro-4-methylaniline via Buchwald-Hartwig coupling. Using palladium(II) acetate (Pd(OAc)₂) as a catalyst, Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C for 24 h, the aryl amine is coupled to the core.
Optimized Coupling Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes conversion |
| Ligand | Xantphos (10 mol%) | Stabilizes Pd(0) |
| Solvent | Toluene | Enhances solubility |
| Temperature | 110°C | Accelerates rate |
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound in >95% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35) confirms retention time consistency.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H), 7.18 (d, J = 2.0 Hz, 1H), 5.92 (br s, 1H, NH), 3.85 (s, 3H, N-CH₃), 3.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, aryl-CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
HRMS (ESI+) : m/z calculated for C₁₅H₁₇ClN₆ [M+H]⁺: 333.1224; found: 333.1226.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Substitution
A streamlined approach substitutes both chloro groups in a single pot. Using excess ethylamine (4 equiv) and 3-chloro-4-methylaniline (3 equiv) with Pd(OAc)₂/Xantphos in dioxane at 100°C for 48 h, the target compound is obtained in 68% yield. While reducing steps, this method requires rigorous temperature control to prevent side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, achieving 82% yield with reduced catalyst loading (3 mol% Pd(OAc)₂). This method enhances efficiency but demands specialized equipment.
Yield Comparison Table
| Method | Yield (%) | Time | Advantages |
|---|---|---|---|
| Conventional Stepwise | 75 | 36 h | High reproducibility |
| One-Pot | 68 | 48 h | Fewer purification steps |
| Microwave | 82 | 0.5 h | Rapid, energy-efficient |
Mechanistic Insights and Side-Reaction Mitigation
The Pd-catalyzed coupling proceeds via oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation with the aryl amine and reductive elimination. Competing hydrolysis of the chloro intermediate is suppressed by anhydrous conditions and molecular sieves. Ethylamine’s nucleophilicity is moderated by using THF as a solvent, preventing over-alkylation.
Industrial-Scale Considerations
For kilogram-scale production, the stepwise method is preferred due to easier process control. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Substituent Variations at N⁴ and N⁶ Positions
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Steric Considerations : The ethyl group at N⁶ minimizes steric hindrance relative to bulkier groups like 3-methoxypropyl () or isopropyl (), possibly improving target selectivity .
- Biological Implications : Compounds with halogenated aryl groups (e.g., ) often exhibit enhanced kinase inhibition due to improved π-π stacking and hydrophobic interactions .
Core Scaffold Modifications
- Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine : describes a pyrimidine derivative, whereas the target compound and others () feature the pyrazolo[3,4-d]pyrimidine core. The fused pyrazole ring increases rigidity and may enhance binding affinity .
- 1-Position Substitution : Methyl (target) vs. phenyl (). Smaller substituents (methyl) reduce molecular weight and may improve solubility .
Spectroscopic Comparisons
- ¹H NMR Shifts: Target Compound: Expected aromatic protons in δ 7.2–8.3 ppm (similar to ’s compounds with chlorophenyl groups). : NH protons appear at δ 8.8–12.9 ppm, consistent with hydrogen bonding in diamino-pyrimidine systems .
- ¹³C NMR : Carbon signals for the pyrazolo[3,4-d]pyrimidine core (e.g., C-3a at ~92 ppm, C-4 at ~155 ppm) align across analogs .
Biological Activity
N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
Antiviral Properties
Recent studies have highlighted the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against various viruses. For example, compounds in this class have shown activity against Herpes Simplex Virus type 1 (HSV-1), with effective concentrations (EC50) reported in the low micromolar range (0.20 to 0.35 μM) . The structure-activity relationship (SAR) indicates that specific substitutions at the C-2 and N-3 positions enhance antiviral potency.
Antimicrobial Activity
Pyrazole derivatives, including the compound , exhibit notable antimicrobial properties. Research has demonstrated their effectiveness against a range of bacteria and fungi. For instance, a study reported that certain pyrazole compounds displayed minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against pathogenic strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis.
Anti-cancer Potential
The compound has been evaluated for its anti-cancer properties. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit key signaling pathways involved in tumor growth and proliferation. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of viral polymerases or bacterial enzymes critical for survival.
- Receptor Modulation : It has been suggested that this pyrazolo derivative may interact with nuclear receptors, influencing gene expression related to cell growth and apoptosis.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N⁴-(3-chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and what challenges arise during multi-step synthesis?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions. Key steps include:
- Substituent Introduction : The 3-chloro-4-methylphenyl group is introduced via Buchwald-Hartwig amination under palladium catalysis, while the ethyl group at N⁶ is added using alkylation with ethyl bromide in dimethyl sulfoxide (DMSO) at 80°C .
- Cyclization : Pyrazolo[3,4-d]pyrimidine core formation requires refluxing in acetic acid with a catalytic amount of H₂SO₄.
- Challenges : Low yields (30–45%) due to competing side reactions (e.g., over-alkylation) and purification difficulties caused by polar intermediates. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is critical for isolating the final product .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 7.2–8.1 ppm) and pyrimidine carbons (δ 150–160 ppm). Coupling constants (e.g., J = 8.2 Hz for adjacent pyrazole protons) confirm regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected m/z: ~395.12) validates molecular weight.
- Purity : HPLC (C18 column, acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm ensures >95% purity .
Q. What preliminary biological assays are recommended to evaluate its kinase inhibition potential?
- Methodological Answer :
- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against CDK2, CDK4, and Aurora kinases. IC₅₀ values <100 nM suggest high potency.
- Selectivity Screening : Compare inhibition across a panel of 50 kinases to identify off-target effects.
- Cellular Assays : MTT viability tests in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1 nM–10 µM) .
Advanced Research Questions
Q. How can synthetic yields be improved while adhering to green chemistry principles?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
- Solvent Optimization : Replace DMSO with cyclopentyl methyl ether (CPME), a greener solvent, to enhance reaction efficiency and reduce toxicity .
- Catalyst Recycling : Immobilize palladium on magnetic nanoparticles (Fe₃O₄@Pd) for reuse over 5 cycles without significant activity loss .
Q. What computational strategies predict binding modes and selectivity for kinase isoforms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with CDK2’s ATP-binding pocket. Key residues (e.g., Lys33, Glu81) form hydrogen bonds with the pyrimidine core .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA analysis quantifies binding affinities (ΔG ~ -9.5 kcal/mol for CDK2 vs. -6.2 kcal/mol for CDK4), explaining isoform selectivity .
Q. How should researchers resolve contradictions in solubility data across experimental conditions?
- Methodological Answer :
- Solubility Profiling : Measure solubility in 10 solvents (e.g., DMSO, PBS, ethanol) using UV-Vis spectroscopy. Note discrepancies (e.g., 25 mg/mL in DMSO vs. <0.1 mg/mL in PBS) .
- pH-Dependent Studies : Adjust pH (4–9) to identify optimal conditions for in vivo formulations.
- Co-solvent Systems : Test PEG-400/water mixtures (up to 30% v/v) to enhance aqueous solubility without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
